molecular formula C7H13Br B6226945 6-bromo-2-methylhex-1-ene CAS No. 1974-89-6

6-bromo-2-methylhex-1-ene

Cat. No.: B6226945
CAS No.: 1974-89-6
M. Wt: 177.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Inherent Reactivity Profile of 6-Bromo-2-methylhex-1-ene (B2667358)

The structure of this compound, with the chemical formula C7H13Br, is characterized by a six-carbon chain. Current time information in Bangalore, IN.lookchem.com At one end (C1), there is a vinyl group substituted with a methyl group at the C2 position, and at the other end (C6), a bromine atom is attached. Current time information in Bangalore, IN.lookchem.com This arrangement of functional groups dictates its reactivity.

The terminal double bond is susceptible to a variety of addition reactions. The primary carbon-bromine bond is reactive towards nucleophilic substitution and is also a key precursor for the formation of organometallic reagents. pearson.com For instance, it readily forms a Grignard reagent upon treatment with magnesium in a suitable solvent like dry ether. pearson.comvaia.com This Grignard reagent can then participate in a wide array of carbon-carbon bond-forming reactions.

Furthermore, the presence of the bromine atom makes the compound a suitable substrate for radical reactions. The carbon-bromine bond can be homolytically cleaved to generate a primary alkyl radical, which can then undergo intramolecular cyclization or intermolecular addition reactions. researchgate.net The rate of cyclization of the related 6-bromohex-1-ene radical is a known parameter, serving as a "radical clock" in kinetic studies. researchgate.net

Significance as a Building Block in Advanced Organic Synthesis

The dual functionality of this compound makes it a significant building block for the synthesis of more complex molecules, including carbocycles and other functionalized compounds. Its utility is demonstrated in several key types of reactions:

Grignard Reagent Formation: As mentioned, the formation of the corresponding Grignard reagent, (2-methylhex-5-en-1-yl)magnesium bromide, is a common and powerful application. This organometallic intermediate can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the 2-methylhex-5-enyl moiety into a target molecule. pearson.comvaia.com

Annulation Reactions: The compound and its derivatives are valuable in annulation strategies to construct cyclic systems. For example, derivatives of 6-bromo-2-hexenoates have been used in formal [4+1] annulation reactions with active methylene (B1212753) compounds to produce highly substituted cyclopentanes with a high degree of diastereoselectivity. acs.org This highlights its role in the stereoselective construction of five-membered carbocycles. acs.org

Radical Cyclizations: The ability to generate a radical at the C6 position, which can then add to the C1-C2 double bond, makes this compound a precursor for the synthesis of substituted cyclopentane (B165970) rings via 5-exo-trig cyclization. researchgate.net This type of reaction is a powerful tool for the construction of five-membered rings, which are common motifs in natural products.

Current Research Landscape and Identified Scientific Gaps

Current research involving this compound and structurally similar compounds primarily focuses on the development of novel synthetic methodologies. The emphasis is on achieving high levels of regio- and stereoselectivity in the construction of complex cyclic and acyclic systems. acs.orgsci-hub.se The use of this building block in transition metal-catalyzed cross-coupling reactions and the exploration of its reactivity in multicomponent reactions appear to be active areas of investigation.

A notable scientific gap appears to be the limited exploration of this specific building block in the total synthesis of complex natural products, although related structures have been utilized. rsc.org While its utility in forming carbocycles is established, its application in the synthesis of heterocyclic systems is less documented. Furthermore, the development of enantioselective transformations involving this compound remains a significant challenge and an area ripe for future research. Enhancing the stereocontrol in its various reactions would greatly expand its utility as a versatile building block in asymmetric synthesis.

Properties

CAS No.

1974-89-6

Molecular Formula

C7H13Br

Molecular Weight

177.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Methylhex 1 Ene

Retrosynthetic Dissection and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes. The most logical disconnection in the target molecule, 6-bromo-2-methylhex-1-ene (B2667358), is the carbon-bromine (C-Br) bond. This bond is a prime candidate for a functional group interconversion (FGI).

This disconnection points to a synthon that requires a nucleophilic bromide source or an electrophilic bromine source, depending on the polarity of the carbon atom. The most practical and common approach is to consider the C6 carbon as an electrophilic site, which is readily accessible from a corresponding alcohol. This leads to the identification of 2-methyl-5-hexen-1-ol as a key precursor. The synthesis then simplifies to the transformation of a primary alcohol into a primary alkyl bromide, a well-established conversion in organic chemistry.

Retrosynthetic analysis of this compound leading to the key precursor, 2-methyl-5-hexen-1-ol.
Figure 1: Retrosynthetic disconnection of the C-Br bond in this compound, identifying 2-methyl-5-hexen-1-ol as the primary precursor.

Halogenation Strategies for Olefinic Systems

Introducing a bromine atom into a molecule containing an alkene requires careful selection of reagents and conditions to ensure the desired regioselectivity and to avoid unwanted reactions with the double bond.

The anti-Markovnikov addition of hydrogen bromide (HBr) to alkenes is a classic method for installing a bromine atom at the less substituted carbon of a double bond. chemistrysteps.com This reaction proceeds via a free-radical chain mechanism, typically initiated by peroxides (ROOR) or UV light. masterorganicchemistry.com The key step in this process is the addition of a bromine radical to the alkene in a manner that generates the most stable carbon radical intermediate. masterorganicchemistry.comjove.com

For the synthesis of this compound, one might envision a precursor like 2-methyl-1,5-hexadiene. However, the radical addition of HBr to this diene would present significant selectivity challenges. The reaction could occur at either of the two double bonds, and controlling the reaction to add only one equivalent of HBr to the internal double bond with anti-Markovnikov selectivity would be difficult. Therefore, while radical bromination is a powerful tool, its direct application to a diene precursor for this specific target is not straightforward.

Another strategy involves the addition of an electrophile across a double bond, followed by an elimination reaction to form a new alkene. libretexts.org For instance, one could start with a cyclic precursor or an isomeric alkene, add a bromine-containing reagent, and then induce elimination to generate the desired this compound.

This pathway is often more complex and less efficient than functional group interconversion. For example, the electrophilic addition of Br₂ to an alkene would yield a vicinal dibromide. A subsequent, regioselective elimination of one equivalent of HBr to form the specific 2-methylhex-1-ene isomer would be challenging to control and would likely result in a mixture of products. lumenlearning.com Similarly, the electrophilic addition of HBr to a diene would follow Markovnikov's rule, placing the bromine at the more substituted position, which is contrary to the desired structure. chemistrysteps.com Due to these control issues, such sequences are generally not the preferred route for this target molecule.

Functional Group Interconversion Pathways

The most reliable and direct methods for synthesizing this compound involve the interconversion of functional groups from readily available precursors. solubilityofthings.com

As identified in the retrosynthetic analysis, the conversion of an alcohol to an alkyl halide is the most efficient pathway. The precursor, 2-methyl-5-hexen-1-ol, can be converted to this compound using several standard reagents that are compatible with the alkene functionality.

Common reagents for this transformation include phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). fiveable.mesinica.edu.tw These methods are highly effective for converting primary alcohols to primary alkyl bromides. sinica.edu.twlumenlearning.com The reaction with PBr₃ involves the initial formation of a phosphite (B83602) ester, which is then displaced by a bromide ion in an Sₙ2 reaction. sinica.edu.tw The Appel reaction proceeds via a phosphonium (B103445) salt intermediate, which is also displaced by bromide.

Table 1: Comparison of Reagents for the Conversion of 2-methyl-5-hexen-1-ol
Reagent SystemTypical ConditionsMechanismAdvantagesDisadvantages
Phosphorus Tribromide (PBr₃)Diethyl ether or no solvent, 0 °C to room temp.Sₙ2High yield for 1° and 2° alcohols, common reagent.Reagent is sensitive to moisture. One mole of PBr₃ consumes three moles of alcohol.
Carbon Tetrabromide/Triphenylphosphine (CBr₄/PPh₃)Dichloromethane or acetonitrile, 0 °C to room temp.Appel Reaction (Sₙ2)Mild conditions, high yields, neutral side products.Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed.

Advanced synthetic strategies can achieve the functionalization of C-H bonds at a position remote from an existing functional group. These methods often rely on transition metal catalysis or radical-mediated hydrogen atom transfer. For instance, nickel-hydride catalysis can facilitate an iterative process of migratory insertion and β-hydrogen elimination, effectively "walking" a metal catalyst along an alkyl chain to functionalize a remote position. organic-chemistry.orgnju.edu.cn

While highly innovative, applying such a remote bromination strategy to a simple precursor like 2-methyl-1-hexene (B165367) to selectively brominate the terminal C6 position would be a complex and non-standard approach. Classic methods like the Hofmann–Löffler–Freytag reaction, which involves the generation of a nitrogen-centered radical to abstract a remote hydrogen, are conceptually related but are used to form nitrogen-containing rings. These advanced techniques highlight the possibilities in modern synthesis but are generally not employed for a straightforward target like this compound when more direct methods are available.

Exploration of Stereoselective Synthetic Routes (Conceptual, based on related syntheses)

The synthesis of specific stereoisomers of a compound is a central goal in modern organic chemistry, particularly for applications in pharmacology and materials science. While this compound is an achiral molecule, lacking any stereocenters or elements of planar/axial chirality, the principles of stereoselective synthesis can be explored conceptually. Such an exploration allows for the hypothetical construction of chiral analogues or derivatives, leveraging advanced catalytic methodologies that control the three-dimensional arrangement of atoms.

The following discussion outlines conceptual stereoselective strategies based on established, state-of-the-art synthetic reactions. These routes are not reported for the direct synthesis of this compound itself but illustrate how chiral derivatives with the same carbon skeleton could potentially be synthesized with high enantiomeric purity.

One conceptual approach involves the enantioselective hydrofunctionalization of a prochiral diene precursor, such as 2-methylhexa-1,5-diene. In this strategy, a chiral catalyst would differentiate between the two enantiotopic double bonds or the two faces of one double bond, leading to the installation of a functional group in a stereoselective manner. nih.govrsc.org

A hypothetical two-step sequence could begin with an asymmetric hydroboration reaction. Using a chiral borane (B79455) reagent or a borane with a chiral catalyst, one of the terminal double bonds of 2-methylhexa-1,5-diene could be selectively functionalized. This would create a new stereocenter. Subsequent conversion of the resulting organoborane to a bromide would yield a chiral bromoalkene.

Conceptual Reaction Scheme:

Asymmetric Hydroboration: 2-methylhexa-1,5-diene reacts with a borane source in the presence of a chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand). This step would ideally proceed with high regioselectivity (anti-Markovnikov) and enantioselectivity, forming a chiral alkylborane intermediate.

Oxidative Bromination: The C-B bond of the intermediate is then converted to a C-Br bond. This is typically achieved with bromine under basic conditions (e.g., NaOH/Br₂), a process that generally occurs with retention of configuration at the carbon center.

The success of this route would heavily depend on the development of a catalyst system capable of high stereo- and regiocontrol for the specific diene substrate.

Transition metal-catalyzed asymmetric allylic alkylation is a powerful and well-established method for the formation of C-C bonds with excellent stereocontrol. bohrium.com Conceptually, a related asymmetric allylic substitution could be envisioned to form a C-Br bond, creating a chiral center adjacent to the double bond.

This approach would not yield this compound but rather a chiral isomer, such as 3-bromo-2-methylhex-1-ene. The synthesis would start from a suitable achiral precursor, like 2-methylhex-1-en-3-ol.

Conceptual Reaction Scheme:

Formation of an Allylic Electrophile: The precursor alcohol is converted into a good leaving group, such as a carbonate or phosphate, to form a reactive allylic electrophile.

Asymmetric Allylic Bromination: The allylic substrate is then treated with a bromide source (e.g., lithium bromide) in the presence of a transition metal catalyst (e.g., palladium or iridium) complexed with a chiral ligand. The chiral ligand environment dictates the facial selectivity of the nucleophilic attack, resulting in the formation of one enantiomer of the chiral bromoalkene in excess.

Another conceptual route involves the stereoselective construction of the carbon backbone using a copper-catalyzed reaction. This could involve the reaction of a Grignard reagent with a suitable chiral electrophile or, more advanced, an asymmetric conjugate addition. A highly relevant modern approach is the copper-catalyzed allylic substitution of allylic electrophiles with organoboron reagents. bohrium.com

A hypothetical enantioselective synthesis could involve the SN2'-selective reaction of an allylic chloride with a 1,1-diborylalkane, catalyzed by a copper complex bearing a chiral N-heterocyclic carbene (NHC) ligand. bohrium.com This would create a chiral alkylboronate, which could then be functionalized.

Conceptual Reaction Scheme:

Preparation of Reagents: A suitable allylic electrophile (e.g., 1-bromo-4-chloro-but-2-ene) and an organometallic reagent (e.g., an isopropyl Grignard reagent in the presence of a copper catalyst and chiral ligand) are prepared.

Asymmetric Cross-Coupling: The enantioselective coupling reaction would form a chiral alkene. Subsequent hydroboration/bromination at the terminal position of the newly installed chain would complete the synthesis of a chiral analogue.

This table summarizes the conceptual stereoselective routes discussed:

Synthetic Strategy Conceptual Precursor Key Reaction Type Catalyst/Reagent Concept Target Stereochemistry
Asymmetric Hydrofunctionalization2-Methylhexa-1,5-dieneAsymmetric HydroborationChiral Rhodium or Iridium CatalystCreation of a stereocenter at C5
Enantioselective Allylic Substitution2-Methylhex-1-en-3-olAsymmetric Allylic BrominationChiral Palladium or Iridium CatalystCreation of a stereocenter at C3
Asymmetric Copper-Catalyzed AlkylationAllylic Electrophile + Organometallic ReagentSN2' Selective Allylic AlkylationChiral Copper-NHC ComplexCreation of a stereocenter via C-C bond formation

Reactivity and Transformational Chemistry of 6 Bromo 2 Methylhex 1 Ene

Alkene Functionalization Pathways

The terminal alkene moiety in 6-bromo-2-methylhex-1-ene (B2667358) is characterized by a region of high electron density, making it susceptible to attack by electrophiles and radicals. This reactivity enables a variety of addition and cyclization reactions.

Electrophilic Addition Reactions to the Terminal Alkene

Electrophilic addition reactions are a fundamental class of transformations for alkenes. In the case of an unsymmetrical alkene like this compound, these reactions proceed with specific regioselectivity as dictated by Markovnikov's rule. chemguide.co.uk This rule states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the more substituted carbon. masterorganicchemistry.com

The reaction with hydrogen bromide (HBr), for instance, proceeds via a two-step mechanism. libretexts.org The initial step involves the electrophilic attack of the alkene's π-electrons on the hydrogen of HBr. libretexts.org This leads to the formation of the most stable carbocation intermediate, which in this case is a tertiary carbocation at the C2 position. chemguide.co.uksavemyexams.com The subsequent rapid attack of the bromide nucleophile on this carbocation yields the final product, 2,6-dibromo-2-methylhexane. masterorganicchemistry.comlibretexts.org

ReactantReagentKey IntermediateMajor Product
This compoundHBrTertiary Carbocation (at C2)2,6-Dibromo-2-methylhexane

Radical Addition and Polymerization Initiations

In the presence of radical initiators, such as peroxides (ROOR), the addition of HBr to the alkene can proceed via a radical chain mechanism, leading to the anti-Markovnikov product. libretexts.org However, a more significant radical pathway for this particular molecule is intramolecular radical cyclization. wikipedia.org Generation of a radical at the C6 position, typically via the abstraction of the bromine atom by a radical initiator like tributyltin hydride (Bu₃SnH), creates a primary alkyl radical. nih.govthieme-connect.de

This radical can then undergo an intramolecular addition to the terminal double bond. According to Baldwin's rules and kinetic favorability, the 5-exo-trig cyclization is preferred over the 6-endo-trig pathway, leading to the formation of a five-membered ring. libretexts.org The resulting (cyclopentylmethyl) radical can then be quenched by a hydrogen atom donor to yield (bromomethyl)dimethylcyclopentane isomers. wikipedia.orglibretexts.org

Furthermore, the terminal alkene can participate in radical polymerization. wikipedia.org Initiated by radicals, the double bond can open and successively add to other monomer units, forming a long polymer chain. pressbooks.pubyoutube.com The presence of the alkyl bromide functionality could also allow this molecule to act as an initiator in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). wikipedia.orgrsc.org

Cycloaddition Reactions (e.g., [2+2] and [4+2] modes, as exemplified by related systems)

Cycloaddition reactions provide a powerful method for constructing cyclic systems in a single step. sigmaaldrich.com The terminal alkene of this compound can participate in these transformations.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the alkene acts as a "dienophile," reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.org For the reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups. organic-chemistry.org While this compound lacks strong activation, it can still react with electron-rich dienes under appropriate conditions, leading to a substituted cyclohexene (B86901) ring. vanderbilt.educhemistrysteps.com The reaction is concerted and stereospecific. vanderbilt.edu

[2+2] Cycloaddition: The formation of a four-membered cyclobutane (B1203170) ring from two alkene units is a thermally forbidden but photochemically allowed process. libretexts.orgnsf.gov Through photoexcitation, typically in the presence of a photosensitizer, the alkene can react with another alkene (either another molecule of itself or a different olefin) to form a cyclobutane derivative. nih.govwikipedia.orgresearchgate.net This stepwise reaction proceeds through a diradical intermediate. wikipedia.org

Reaction TypeAlkene RolePartner ReactantProduct Ring Size
[4+2] Diels-AlderDienophileConjugated Diene6-membered
[2+2] PhotocycloadditionAlkeneAlkene4-membered

Olefin Metathesis Reactions (e.g., Cross-Metathesis with other alkenes)

Olefin metathesis, a reaction catalyzed by transition metal complexes like Grubbs' catalyst, enables the "swapping" of alkylidene fragments between two alkenes. masterorganicchemistry.com Cross-metathesis involves the intermolecular reaction of two different alkenes. sigmaaldrich.com When this compound, a terminal alkene, reacts with another alkene partner in the presence of a ruthenium catalyst, a new, substituted internal alkene is formed, with ethylene (B1197577) as a byproduct. illinois.eduharvard.edu

The selectivity of cross-metathesis depends on the relative reactivity of the two olefin partners. illinois.edu The reaction is a powerful tool for forming carbon-carbon bonds and is tolerant of many functional groups, including the alkyl bromide present in the substrate. nih.govorganic-chemistry.org

Alkyl Bromide Reactivity

The primary alkyl bromide functional group is an excellent electrophilic site for nucleophilic attack, primarily through an Sₙ2 mechanism.

Nucleophilic Substitution Reactions (Sₙ2)

The carbon atom bonded to the bromine in this compound is a primary carbon, making it highly susceptible to Sₙ2 reactions. chemicalnote.com This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. chemistrysteps.com

The reaction rate is dependent on the concentrations of both the substrate and the nucleophile and is sensitive to steric hindrance. chemicalnote.com As a primary halide, this compound exhibits low steric hindrance, allowing for efficient attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This versatility allows for the introduction of numerous functional groups at the C6 position, as shown in the table below.

NucleophileReagent ExampleProduct Functional Group
Hydroxide (OH⁻)NaOHAlcohol
Alkoxide (RO⁻)NaOCH₃Ether
Cyanide (CN⁻)NaCNNitrile
Iodide (I⁻)NaIAlkyl Iodide
Azide (N₃⁻)NaN₃Alkyl Azide
Hydrosulfide (SH⁻)NaSHThiol

Elimination Reactions for Diene or Alkyne Formation

The presence of a primary bromide in this compound allows it to undergo elimination reactions, specifically dehydrobromination, to yield unsaturated products. This reaction involves the removal of a hydrogen atom and the bromine atom from adjacent carbons, typically facilitated by a base.

Depending on the reaction conditions and the strength of the base employed, the elimination can lead to the formation of a conjugated diene. Treatment of this compound with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is expected to promote an E2 elimination mechanism. This would result in the formation of 2-methylhexa-1,5-diene. The primary challenge in this transformation is controlling the regioselectivity to favor the desired diene over other potential isomers.

Further elimination to form an alkyne is less common for this substrate under standard conditions, as it would require the presence of a second leaving group. However, if the initial product were a vinyl bromide, a subsequent elimination could produce an enyne. For this compound itself, the primary elimination product is the diene.

Table 1: Expected Products from Elimination Reactions of this compound

ReactantTypical ReagentsReaction TypeExpected Major Product
This compoundPotassium tert-butoxide (t-BuOK) in THFDehydrobromination (E2)2-Methylhexa-1,5-diene

Tandem and Cascade Reactions Utilizing Dual Functionality

The dual functionality of this compound makes it an ideal candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions can be initiated at either the alkene or the bromide moiety, leading to the formation of complex cyclic structures.

Intramolecular cyclization of this compound can be initiated by forming a radical at the carbon bearing the bromine. A common method to achieve this is through the use of radical initiators like tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). The resulting 6-methylhept-6-en-1-yl radical can then attack the intramolecular double bond.

According to Baldwin's rules for ring closure, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway. This preference leads to the formation of a five-membered ring. The attack of the primary radical onto the terminal carbon of the double bond results in a more stable tertiary radical on the cyclopentane (B165970) ring. Subsequent trapping of this radical intermediate by a hydrogen atom from the tin hydride completes the cyclization, yielding (isopropenyl)methylcyclopentane as the major product.

The carbon-bromine bond in this compound is susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium complexes. This reactivity enables its participation in a variety of powerful cross-coupling reactions to form new carbon-carbon bonds.

Heck Reaction: In the Heck reaction, the alkyl bromide can be coupled with an alkene in the presence of a palladium catalyst and a base. For example, the reaction of this compound with an acrylate (B77674) ester, catalyzed by a palladium(0) complex, would be expected to yield a substituted octenoate ester.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling involves the reaction of the alkyl bromide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. Coupling this compound with an arylboronic acid, such as phenylboronic acid, would produce an aryl-substituted alkene, effectively extending the carbon chain and introducing an aromatic moiety.

Sonogashira Reaction: The Sonogashira coupling reaction allows for the formation of a bond between the alkyl bromide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. The reaction of this compound with a terminal alkyne like phenylacetylene (B144264) would yield an enyne product.

Table 2: Representative Conditions for Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst SystemTypical BaseExpected Product Structure
HeckAlkene (e.g., Methyl acrylate)Pd(OAc)₂, PPh₃Et₃NAlkene-coupled product
Suzuki-MiyauraBoronic Acid (e.g., Phenylboronic acid)Pd(PPh₃)₄Na₂CO₃Aryl-coupled product
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuIEt₃NAlkyne-coupled product

Applications of 6 Bromo 2 Methylhex 1 Ene As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 6-bromo-2-methylhex-1-ene (B2667358), possessing both a nucleophilic-susceptible carbon-bromine bond and a reactive double bond, makes it a versatile reagent for the assembly of intricate organic structures.

Precursor in Natural Product Total Synthesis

A comprehensive review of the scientific literature did not yield specific examples of the direct application of this compound as a precursor in the total synthesis of natural products. While its structural motifs are present in various natural compounds, documented synthetic routes employing this specific bromoalkene were not found.

Intermediate in the Preparation of Advanced Chemical Scaffolds

The utility of this compound as an intermediate in the synthesis of advanced and highly substituted chemical scaffolds has not been extensively documented in the reviewed scientific literature. However, the reactivity of similar 6-bromohexene derivatives suggests its potential in such applications. For instance, related compounds have been used to construct complex carbocyclic frameworks, indicating that this compound could, in principle, serve as a starting material for novel molecular architectures.

Contributions to Materials Science and Polymer Chemistry

The presence of a terminal double bond and a bromine atom suggests that this compound could potentially be utilized in polymer synthesis.

Monomer or Modifier in Specialty Polymer Architectures

Despite the potential for this compound to act as a monomer in polymerization reactions, such as atom transfer radical polymerization (ATRP), or as a modifier for existing polymers, a thorough search of the scientific literature did not reveal any specific instances of its use in the creation of specialty polymer architectures.

Stereoselective Construction of Carbocyclic and Heterocyclic Systems

The most significant, albeit indirect, application of a closely related structure to this compound lies in the stereoselective formation of carbocyclic systems. Research has shown that an isomer, (E)-ethyl 6-bromo-2-methylhex-2-enoate, can undergo a diastereoselective [4+1]-annulation reaction with malononitrile (B47326) to produce highly substituted cyclopentanes. acs.org In this reaction, the base-mediated sequence of an SN2 reaction followed by a conjugate addition allows for the controlled construction of a five-membered ring with good diastereoselectivity. acs.org

This reaction highlights the potential of the 6-bromo-2-methyl-1-hexyl framework in stereoselective cyclizations. The table below summarizes the key aspects of this related reaction.

Reactant 1Reactant 2ProductDiastereomeric Ratio (d.r.)Yield
(E)-ethyl 6-bromo-2-methylhex-2-enoateMalononitrileSubstituted Cyclopentane (B165970)7.7:1Good

While this specific example does not use this compound directly, it demonstrates the utility of the core structure in building complex, stereodefined carbocycles. acs.org The principles of this transformation could likely be extended to this compound, potentially leading to the synthesis of novel cyclopentane derivatives.

A review of the current literature did not provide specific examples of this compound being used for the stereoselective construction of heterocyclic systems.

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms in 6-bromo-2-methylhex-1-ene (B2667358) can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, specific signals corresponding to each unique proton environment are expected. The chemical shifts are influenced by the electronic environment of the protons. Protons near electronegative atoms or unsaturated bonds will be deshielded and appear at a higher chemical shift (downfield).

The terminal vinyl protons (=CH₂) are expected to appear as singlets at approximately 4.7 ppm. The methyl protons (-CH₃) attached to the double bond are predicted to resonate around 1.7 ppm as a singlet. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) would be deshielded and is expected to appear as a triplet at approximately 3.4 ppm. The other two methylene groups in the alkyl chain (-CH₂CH₂-) would appear as multiplets in the region of 1.5-2.1 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical GroupPredicted Chemical Shift (ppm)MultiplicityIntegration
=CH₂~4.7s2H
-CH₃~1.7s3H
-CH₂- (adjacent to C=C)~2.1t2H
-CH₂-~1.5m2H
-CH₂Br~3.4t2H
Internal -CH₂-~1.9m2H

s = singlet, t = triplet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, seven distinct carbon signals are anticipated.

The sp² hybridized carbons of the double bond are expected to appear in the downfield region of the spectrum. The quaternary carbon (C2) is predicted to be around 145 ppm, while the terminal methylene carbon (C1) is expected around 110 ppm. The carbon atom attached to the bromine (C6) will be in the range of 30-40 ppm. The methyl carbon and the remaining methylene carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (=CH₂)~110
C2 (=C(CH₃)-)~145
C3 (-CH₂-)~35
C4 (-CH₂-)~28
C5 (-CH₂-)~32
C6 (-CH₂Br)~33
C7 (-CH₃)~22

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC would first separate the compound from any impurities. The subsequent mass spectrum would exhibit a molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. For this compound (C₇H₁₃Br), these peaks would be expected at m/z 176 and 178.

Common fragmentation pathways would involve the loss of a bromine atom, leading to a fragment at m/z 97. Another likely fragmentation is the loss of a propyl group, resulting in a brominated fragment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the measured mass is consistent with the chemical formula C₇H₁₃Br. The exact mass of the ⁷⁹Br isotope is 78.9183 u and for ⁸¹Br is 80.9163 u. The calculated monoisotopic mass for C₇H₁₃⁷⁹Br is approximately 176.0201 u. HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alkene and alkyl halide functionalities.

Key expected absorption bands include:

C=C stretch: A peak in the region of 1640-1680 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.

=C-H stretch: A peak or peaks above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹, due to the stretching of the C-H bonds on the double bond.

C-H stretch (alkyl): Strong absorptions in the 2850-2960 cm⁻¹ region due to the stretching of the C-H bonds in the alkyl chain.

=C-H bend: An out-of-plane bending (wag) vibration for the terminal =CH₂ group is expected around 890 cm⁻¹.

C-Br stretch: A peak in the fingerprint region, typically between 500 and 600 cm⁻¹, corresponding to the stretching of the carbon-bromine bond.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
AlkeneC=C stretch~1650
Alkene=C-H stretch~3080
Alkyl-C-H stretch2850-2960
Alkene=C-H bend~890
Alkyl HalideC-Br stretch500-600

Advanced Spectroscopic Methods for Conformational and Configurational Assignment

The determination of the three-dimensional structure of a molecule, encompassing both its conformation (the spatial arrangement of atoms that can be interconverted by rotation about single bonds) and its absolute configuration (the fixed spatial arrangement of atoms in a chiral molecule), is a critical aspect of chemical analysis. For a chiral molecule like this compound, which contains a stereocenter, advanced spectroscopic techniques are indispensable for a complete structural elucidation. These methods, often coupled with computational chemistry, provide detailed insights into the molecule's spatial characteristics.

The primary challenge in analyzing a flexible molecule such as this compound lies in the multitude of possible conformations arising from rotations around its single bonds. Advanced spectroscopic methods can help identify the most stable conformer or the distribution of conformers in solution.

Nuclear Overhauser Effect (NOE) Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. It relies on the through-space transfer of nuclear spin polarization between nuclei that are close to each other (typically within 5 Å). By observing NOE correlations, it is possible to deduce the relative orientation of different parts of the molecule, thereby defining its conformation.

For this compound, a 2D NOE experiment, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), would be particularly informative. For instance, correlations between the protons of the methyl group at C2 and specific protons along the hexyl chain would indicate folding of the chain.

Table 1: Hypothetical NOE Correlations for a Folded Conformer of this compound

Irradiated Protons Observed Protons (NOE Enhancement) Implied Proximity
H₂C=C(CH₃)- (vinyl protons) -CH₂-CH₂-Br (protons on C5) Chain is folded back
-C(CH₃)- (methyl protons) -CH₂-CH₂-CH₂- (protons on C4) Methyl group is oriented towards the chain

This table is illustrative and represents potential correlations that would be investigated to determine the solution-state conformation.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an advanced spectroscopic technique that is highly sensitive to the stereochemistry of chiral molecules. researchgate.netnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and its predominant conformation in solution. researchgate.netnih.gov

For a chiral molecule like this compound, one would first obtain an experimental VCD spectrum. Then, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers in their low-energy conformations. nih.gov By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the molecule can be unambiguously assigned.

Computational Modeling in Conjunction with Spectroscopy

Computational chemistry is a vital tool that complements experimental spectroscopic data for conformational and configurational analysis. nih.govuwosh.edu Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the energies of different possible conformers of this compound. nih.gov This allows for the identification of the most stable, low-energy conformations that are likely to be present in a sample.

Once the stable conformers are identified, their spectroscopic properties (e.g., NMR chemical shifts, coupling constants, and VCD spectra) can be calculated. nih.gov These predicted data can then be compared with the experimental data to provide a detailed and accurate picture of the molecule's three-dimensional structure. For example, the energy difference between gauche and anti isomers can be computed to understand the conformational preferences. nih.gov

Table 2: Example of a Conformational Energy Profile for this compound (Theoretical)

Conformer Dihedral Angle (C3-C4-C5-C6) Relative Energy (kcal/mol) Predicted Population (298 K)
Anti ~180° 0 ~65%
Gauche (+) ~+60° 0.8 ~17.5%

This table represents a simplified, hypothetical energy profile based on principles of conformational analysis for haloalkanes. Actual values would require specific quantum chemical calculations.

By combining the spatial information from NOE experiments with the stereochemical insights from VCD, and validating these findings with computational models, a comprehensive and reliable assignment of the conformation and configuration of this compound can be achieved.

Theoretical and Computational Chemistry Insights into 6 Bromo 2 Methylhex 1 Ene

Electronic Structure and Bonding Analysis

The electronic structure of 6-bromo-2-methylhex-1-ene (B2667358) is fundamentally defined by the interplay of its functional groups: the carbon-carbon double bond (C=C), the methyl group (-CH₃), and the bromoalkyl chain (-C₄H₈Br). Computational chemistry provides powerful tools to dissect the nature of bonding and the distribution of electron density within the molecule.

Molecular Orbital Theory: At the heart of its reactivity is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For an alkene, the HOMO is typically the π orbital of the C=C double bond, making it susceptible to attack by electrophiles. The LUMO is the corresponding π* antibonding orbital. The presence of the electron-donating methyl group attached to the double bond is expected to raise the energy of the HOMO, making the double bond more nucleophilic and reactive towards electrophiles compared to an unsubstituted alkene. Conversely, the electronegative bromine atom at the end of the alkyl chain will exert an inductive electron-withdrawing effect (-I effect), which can influence the electron density across the entire molecule, albeit its effect on the double bond is attenuated by the intervening saturated carbon chain.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. For this compound, an NBO analysis would quantify the hybridization of the atomic orbitals and the energies of the key bonding and antibonding orbitals. For instance, the C1 and C2 atoms of the double bond are expected to be sp² hybridized. The analysis would also reveal hyperconjugative interactions, such as the donation of electron density from the C-H σ bonds of the methyl group into the π* orbital of the C=C bond, which further stabilizes the molecule and enhances the nucleophilicity of the double bond.

Electron Density Distribution: The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of a molecule. In this compound, the region around the C=C double bond is anticipated to have a high electron density (colored red in MEP maps), signifying its nucleophilic character. In contrast, the region around the bromine atom would be more electron-deficient (colored blue or green), and the hydrogen atoms would also be slightly electron-poor.

Illustrative Data Table for Electronic Properties:

The following table presents hypothetical but plausible values for key electronic properties of this compound, derived from the principles discussed and typical values for similar molecules.

PropertyPredicted ValueSignificance
HOMO Energy~ -9.5 eVHigher energy indicates greater nucleophilicity of the double bond.
LUMO Energy~ +1.5 eVLower energy suggests susceptibility to nucleophilic attack under certain conditions.
Dipole Moment~ 2.0 DIndicates a moderate overall polarity of the molecule due to the C-Br bond.
NBO Charge on Br~ -0.15 eShows the partial negative charge on the bromine atom due to its high electronegativity.
NBO Charge on C1~ -0.20 eIndicates the electron-rich nature of the terminal carbon of the double bond.

Conformational Analysis and Energetic Profiles

The flexibility of the hexene chain in this compound allows for a variety of spatial arrangements, or conformations, arising from rotation around the C-C single bonds. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them.

Rotational Isomers (Rotamers): The key rotatable bonds in this compound are the C2-C3, C3-C4, C4-C5, and C5-C6 bonds. Rotation around these bonds leads to different staggered and eclipsed conformations. The relative energies of these conformers are primarily determined by steric hindrance and torsional strain. For instance, gauche interactions between bulky groups (like the methyl group and the alkyl chain) will be energetically unfavorable compared to anti-arrangements where these groups are far apart.

Potential Energy Surface (PES): A detailed computational analysis would involve mapping the potential energy surface by systematically rotating the dihedral angles of the key bonds and calculating the energy at each point. This would reveal the low-energy conformers and the transition states connecting them. It is expected that the most stable conformers will have a staggered arrangement along the carbon backbone to minimize torsional strain. Furthermore, steric interactions involving the vinylic methyl group will play a significant role in determining the preferred orientation of the alkyl chain relative to the double bond.

Influence of the Bromo-Substituent: The bulky bromine atom at the end of the chain will also influence the conformational preferences. The molecule will likely adopt conformations that minimize steric clashes between the bromine atom and the rest of the molecule.

Illustrative Table of Conformational Energies:

This table provides hypothetical relative energies for some possible conformers of this compound, illustrating the energetic differences that can be expected. The energies are relative to the most stable conformer (Conformer A).

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Description
A180° (anti)0.0Most stable conformer with the alkyl chain extended.
B60° (gauche)0.9A less stable conformer due to steric interaction.
C120° (eclipsed)3.5A high-energy transition state for rotation.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest is the electrophilic addition to the double bond.

Electrophilic Addition of Br₂: A well-studied reaction for alkenes is the addition of bromine (Br₂). Computational studies on simpler alkenes have elucidated the mechanism, which typically proceeds through a cyclic bromonium ion intermediate. nih.govresearchgate.net The reaction pathway can be modeled by calculating the energies of the reactants, the transition state, the bromonium ion intermediate, and the final dibrominated product. The transition state would be the highest energy point on the reaction coordinate leading to the formation of the bromonium ion.

Regioselectivity and Stereoselectivity: The presence of the methyl group on the double bond would influence the regioselectivity of the addition. According to Markovnikov's rule, in the addition of an unsymmetrical reagent like HBr, the hydrogen would add to the carbon with more hydrogens (C1), and the bromine to the more substituted carbon (C2). While the addition of Br₂ is different, the stability of the intermediate carbocation (in cases where a bromonium ion is not formed or is opened) would still favor the formation of a more substituted carbocation. The stereoselectivity of the reaction is also a key aspect. The addition of Br₂ to alkenes is typically an anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. Computational modeling can confirm this by comparing the energies of the transition states leading to syn- and anti-addition products.

Transition State Theory: By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state, the rate of the reaction can be estimated using transition state theory.

Illustrative Data for a Reaction Pathway:

The following table provides hypothetical energy values for the intermediates and transition states in the electrophilic addition of Br₂ to this compound. Energies are relative to the reactants.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Br₂
Transition State 1+5.0Formation of the bromonium ion.
Bromonium Ion Intermediate-10.0A stable cyclic intermediate.
Transition State 2-8.0Nucleophilic attack by Br⁻ on the bromonium ion.
Product-25.01,2-dibromo-6-bromo-2-methylhexane.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. acs.orgdiva-portal.org

NMR Spectroscopy: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. acs.orgmdpi.com The calculations involve computing the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shielding of a nucleus in the target molecule to the calculated shielding of a reference compound (like tetramethylsilane, TMS), a predicted chemical shift can be obtained. For this compound, one would expect distinct signals for the vinylic protons on C1, the methyl protons, and the protons along the alkyl chain. The chemical shift of the protons on C6, being adjacent to the bromine atom, would be significantly downfield. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the sp² carbons of the double bond and the sp³ carbons of the alkyl chain, with the C6 carbon being shifted downfield due to the deshielding effect of the bromine atom.

Vibrational (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by computing the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes of vibration and their corresponding frequencies, which can be correlated with the peaks in an experimental IR spectrum. rsc.orgnih.gov For this compound, characteristic vibrational modes would include the C=C stretch, the vinylic C-H stretches, the aliphatic C-H stretches, and the C-Br stretch. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Illustrative Predicted Spectroscopic Data:

The table below presents hypothetical but representative predicted spectroscopic data for this compound.

ParameterPredicted ValueAssignment
¹H NMR Chemical Shift (ppm)~ 4.7Vinylic protons on C1
¹H NMR Chemical Shift (ppm)~ 1.7Methyl protons on C2
¹H NMR Chemical Shift (ppm)~ 3.4Protons on C6 (adjacent to Br)
¹³C NMR Chemical Shift (ppm)~ 145C2 of the double bond
¹³C NMR Chemical Shift (ppm)~ 110C1 of the double bond
¹³C NMR Chemical Shift (ppm)~ 33C6 (adjacent to Br)
IR Frequency (cm⁻¹)~ 1650C=C stretch
IR Frequency (cm⁻¹)~ 3080Vinylic C-H stretch
IR Frequency (cm⁻¹)~ 650C-Br stretch

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to bromoalkenes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on developing greener and more efficient synthetic strategies.

Key Research Directions:

Catalytic C-H Bromination: Direct, regioselective bromination of a 2-methylhex-1-ene precursor at the C6 position using advanced catalytic systems could offer a more atom-economical route.

Bio-catalytic Halogenation: The use of halogenase enzymes could provide a highly selective and environmentally benign method for the synthesis of 6-bromo-2-methylhex-1-ene (B2667358) under mild conditions.

Mechanochemistry: Solid-state synthesis through ball milling could reduce or eliminate the need for solvents, leading to a more sustainable process.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Potential Advantages Potential Challenges
Catalytic C-H Bromination High atom economy, reduced waste Catalyst development, regioselectivity control
Bio-catalytic Halogenation High selectivity, mild conditions, environmentally friendly Enzyme stability and availability, substrate scope

Exploration of Novel Catalytic Transformations

The presence of both a terminal alkene and a primary alkyl bromide in this compound offers two distinct points for chemical modification. Modern catalytic methods can be employed to selectively transform these functional groups, leading to a diverse range of valuable products.

Potential Catalytic Reactions:

Cross-Coupling Reactions: The alkyl bromide moiety is an ideal handle for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-heteroatom bonds.

Metathesis Reactions: The terminal alkene can participate in olefin metathesis reactions to construct new carbon-carbon double bonds, leading to the synthesis of more complex molecules.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving either the alkene or the bromide could lead to the enantioselective synthesis of valuable chiral molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Advantages of Modern Synthesis Platforms:

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The enhanced safety of handling reactive intermediates in a closed system is a significant benefit.

Automated Synthesis: Robotic platforms can be programmed to perform multi-step syntheses, including reaction setup, workup, and purification, with high precision and throughput. This enables the rapid optimization of reaction conditions and the generation of compound libraries for screening purposes.

The integration of these technologies could enable the on-demand and efficient production of this compound and its derivatives.

Expansion of Applications in Emerging Chemical Technologies

The unique structure of this compound makes it a promising candidate for various applications in materials science, medicinal chemistry, and agrochemical development.

Potential Application Areas:

Polymer Chemistry: The terminal alkene can be utilized in polymerization reactions to create novel polymers with tailored properties. The bromine atom can serve as a site for post-polymerization modification.

Materials Science: As a building block for functionalized organic materials, it could be incorporated into liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials.

Medicinal Chemistry and Agrochemicals: The 2-methylhex-1-ene scaffold can be found in various bioactive molecules. The ability to functionalize this core structure through the bromo group could lead to the discovery of new drug candidates and agrochemicals.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2-methylhex-1-ene, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves bromination of a pre-functionalized alkene precursor. A multi-step approach may include:

  • Step 1: Alkylation of a starting alkene to introduce the methyl group at the 2-position.
  • Step 2: Selective bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under radical initiation or electrophilic bromination with HBr/H₂O₂.
  • Critical Parameters: Temperature control (e.g., 0–25°C for radical bromination to avoid side reactions), solvent polarity (non-polar solvents favor radical pathways), and stoichiometric ratios to minimize di-bromination byproducts .
  • Characterization: Confirm regioselectivity via ¹H NMR (e.g., vinyl proton splitting patterns) and GC-MS for purity assessment.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

Answer:

  • ¹H NMR: The vinyl proton (C1) appears as a triplet (J ≈ 10–12 Hz) due to coupling with adjacent methylene protons. The methyl group (C2) resonates as a singlet (~δ 1.6–1.8 ppm). Bromine’s inductive effect deshields the C6 methylene protons, shifting them to δ 3.4–3.6 ppm (multiplet) .
  • ¹³C NMR: The sp² carbons (C1 and C2) appear at ~115–125 ppm, while the brominated C6 carbon is ~30–35 ppm.
  • IR: The C-Br stretch (500–600 cm⁻¹) and C=C stretch (~1640 cm⁻¹) provide confirmatory evidence.
  • Validation: Compare experimental data with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the electrophilic addition reactions of this compound?

Answer:

  • Experimental Design: React this compound with electrophiles (e.g., HCl, H₂O) under varying conditions (acid-catalyzed vs. radical pathways).
  • Key Observations:
    • Markovnikov vs. anti-Markovnikov addition patterns (e.g., bromine’s steric effects may direct regioselectivity).
    • Competing elimination pathways (e.g., dehydrohalogenation under basic conditions).
  • Methodology: Use kinetic isotope effects (KIE) and Hammett plots to probe transition states. Computational modeling (DFT or MD simulations) can visualize intermediates .

Q. How can crystallographic data resolve discrepancies in proposed molecular geometries of this compound derivatives?

Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional strain. For example:
    • The C-Br bond length (~1.9–2.0 Å) and C=C bond (~1.34 Å) confirm hybridization states.
    • Hydrogen bonding networks (if present) can stabilize crystal packing .
  • Contradiction Resolution: If experimental data conflicts with computational models (e.g., unexpected dihedral angles), re-evaluate solvent effects or lattice constraints. Cross-validate with spectroscopic data .

Q. What methodological challenges arise in quantifying the environmental persistence of this compound, and how can they be addressed?

Answer:

  • Challenges:
    • Hydrolysis rate variability (pH-dependent C-Br cleavage).
    • Photodegradation pathways under UV light.
  • Experimental Approaches:
    • Hydrolysis Studies: Monitor degradation kinetics via HPLC under controlled pH (e.g., buffered solutions at pH 3, 7, 11).
    • Photolysis: Use simulated sunlight reactors with GC-MS to identify breakdown products (e.g., aldehydes or ketones).
    • QSAR Modeling: Corrogate experimental data with computational predictions of half-life and bioaccumulation potential .

Q. How do steric and electronic effects in this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

Answer:

  • Steric Effects: The methyl group at C2 may hinder oxidative addition in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency.
  • Electronic Effects: The electron-withdrawing bromine atom activates the alkene for Heck reactions but may deactivate the C-Br bond in Negishi couplings.
  • Optimization: Screen Pd/Cu catalysts with varying ligand systems (e.g., Xantphos vs. BINAP) and track turnover frequencies (TOF) via in situ NMR .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

  • Data Triangulation: Compare results across assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity).
  • Purity Assurance: Re-synthesize compounds using validated routes and characterize rigorously (e.g., HPLC purity >95%).
  • Meta-Analysis: Apply statistical frameworks (e.g., Bayesian modeling) to identify outliers or methodological biases in literature datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.